

Application Notes & Protocols: Assessing LDC7559 Efficacy in Inhibiting IL-1 β Release

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Compound of Interest

Compound Name: LDC7559
Cat. No.: B15605455

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Introduction

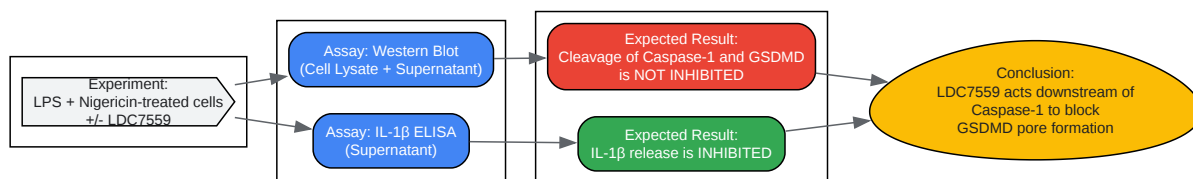
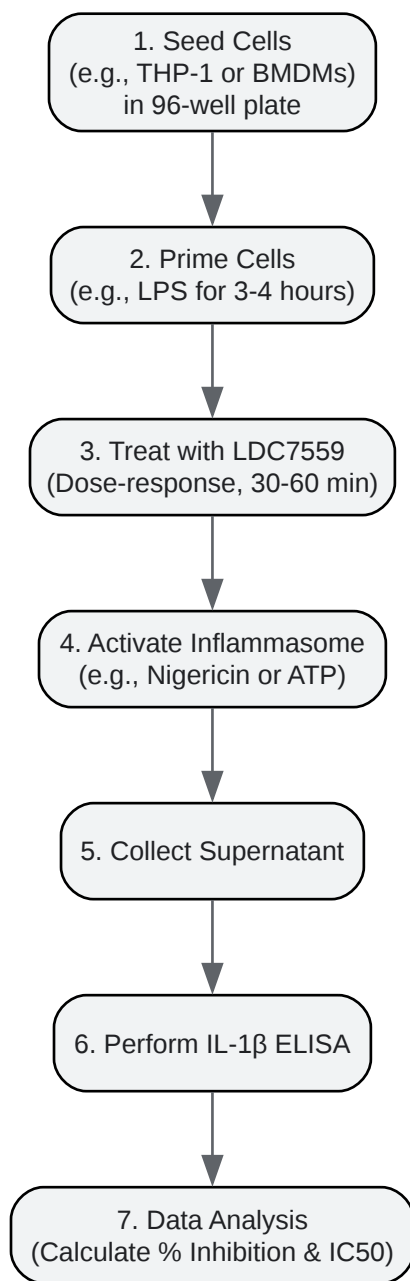
Interleukin-1 β (IL-1 β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its release is tightly regulated by multi-protein complexes called inflammasomes. Upon activation, inflammasomes trigger the activation of Caspase-1, which in turn cleaves pro-IL-1 β into its mature, secretable form. A critical downstream event is the Caspase-1-mediated cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD (GSDMD-N) oligomerizes and forms pores in the plasma membrane, facilitating pyroptotic cell death and the release of mature IL-1 β .^[1]

LDC7559 is a selective inhibitor of GSDMD.^{[2][3]} It functions by directly blocking the activity of the GSDMD N-terminal domain, thereby preventing membrane pore formation.^{[4][5]} This mechanism effectively uncouples inflammasome activation from IL-1 β release and pyroptosis.^[4] These application notes provide detailed protocols for assessing the efficacy of **LDC7559** in inhibiting IL-1 β release in a cellular context.

Signaling Pathway Overview

The canonical NLRP3 inflammasome pathway is a two-step process. The first signal, "priming," is often initiated by Pathogen-Associated Molecular Patterns (PAMPs) like lipopolysaccharide (LPS), leading to the NF- κ B-mediated upregulation of NLRP3 and pro-IL-1 β .^{[6][7]} The second signal, "activation," is triggered by various stimuli such as nigericin or ATP, leading to the assembly of the NLRP3 inflammasome, Caspase-1 activation, and subsequent cleavage of

GSDMD and pro-IL-1 β .^{[8][9]} **LDC7559** acts at the final step, preventing the GSDMD-N fragment from forming pores.^{[4][5]}



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